
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic core substituted with two tert-butyl groups and an indole moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which undergoes alkylation with isobutene in the presence of a catalyst such as aluminium phenoxide to introduce the tert-butyl groups.
Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction with an appropriate indole derivative.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the indole moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Mécanisme D'action
The mechanism by which 2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol exerts its effects is primarily through its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The indole moiety may also interact with various molecular targets, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in the stabilization of polymers.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol is unique due to the presence of the indole moiety, which imparts additional biological activity and potential therapeutic applications compared to other similar antioxidants.
Propriétés
Numéro CAS |
88973-00-6 |
|---|---|
Formule moléculaire |
C23H29NO |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(2-methyl-1H-indol-3-yl)phenol |
InChI |
InChI=1S/C23H29NO/c1-14-20(16-10-8-9-11-19(16)24-14)15-12-17(22(2,3)4)21(25)18(13-15)23(5,6)7/h8-13,24-25H,1-7H3 |
Clé InChI |
HWDKWDLUQNIFDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



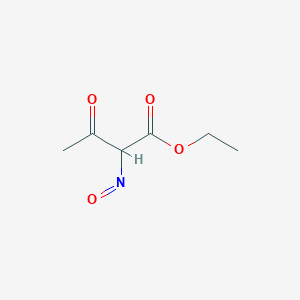
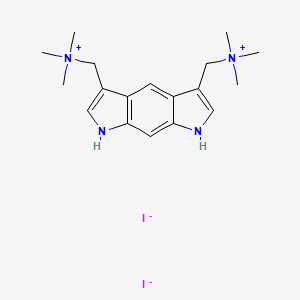

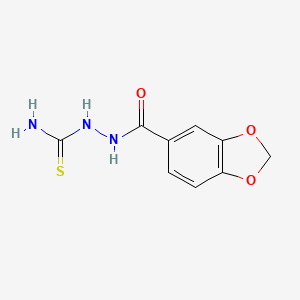
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)
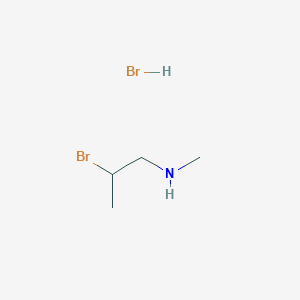
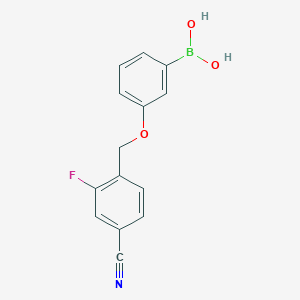



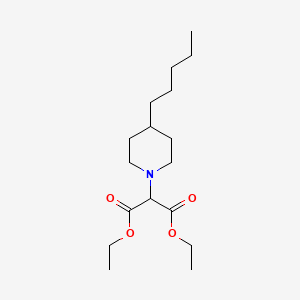
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
